molecular formula C10H10F2O2 B6158689 4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid CAS No. 1782468-92-1

4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid

Cat. No.: B6158689
CAS No.: 1782468-92-1
M. Wt: 200.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine atoms and a fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas (F2) or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) is used. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process typically includes steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the fluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-(propan-2-yl)benzoic acid: Similar structure but lacks the additional fluorine atom on the propyl group.

    4-fluoro-3-(2-chloropropan-2-yl)benzoic acid: Similar structure with a chlorine atom instead of a fluorine atom on the propyl group.

Uniqueness

4-fluoro-3-(2-fluoropropan-2-yl)benzoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

CAS No.

1782468-92-1

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.